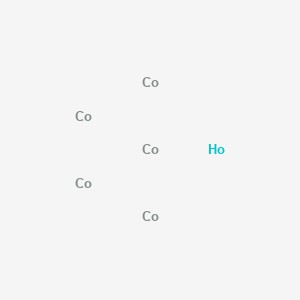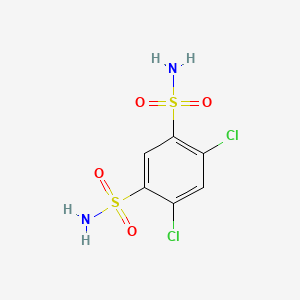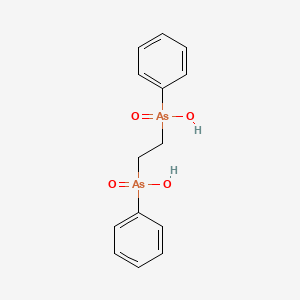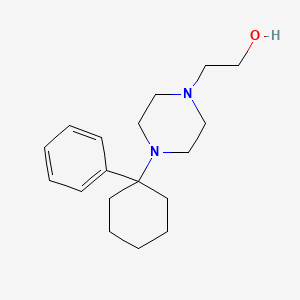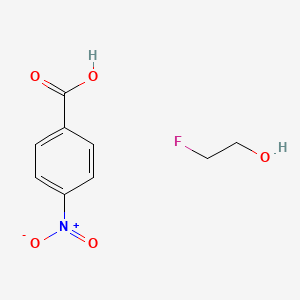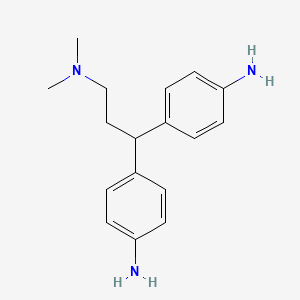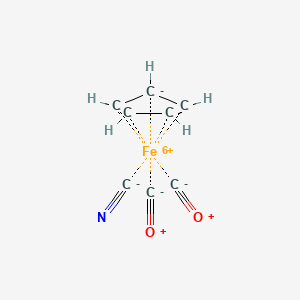
Iron,cyanodicarbonyl-pi-cyclopentadienyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, cyanodicarbonyl-pi-cyclopentadienyl is an organometallic compound that features a cyclopentadienyl ligand bound to an iron center, along with two carbonyl groups and a cyanide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron, cyanodicarbonyl-pi-cyclopentadienyl typically involves the reaction of cyclopentadienyl iron dicarbonyl dimer with cyanide sources. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with sodium cyanide in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of iron, cyanodicarbonyl-pi-cyclopentadienyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Iron, cyanodicarbonyl-pi-cyclopentadienyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl and cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(I) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Iron, cyanodicarbonyl-pi-cyclopentadienyl has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in bioinorganic chemistry studies.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which iron, cyanodicarbonyl-pi-cyclopentadienyl exerts its effects involves coordination to target molecules through its ligands. The iron center can undergo redox reactions, facilitating electron transfer processes. The carbonyl and cyanide ligands play crucial roles in stabilizing the compound and enabling its reactivity. Molecular targets include enzymes and other metalloproteins, where the compound can modulate their activity through coordination and redox interactions .
Comparaison Avec Des Composés Similaires
Iron, cyanodicarbonyl-pi-cyclopentadienyl can be compared with other similar compounds such as:
Cyclopentadienyliron dicarbonyl dimer: This compound has a similar structure but lacks the cyanide ligand, resulting in different reactivity and applications.
Cyclopentadienyliron tricarbonyl: This compound contains an additional carbonyl ligand, which affects its electronic properties and reactivity.
Cyclopentadienyliron phosphine complexes: These complexes feature phosphine ligands instead of carbonyl or cyanide, leading to distinct catalytic and coordination properties.
Iron, cyanodicarbonyl-pi-cyclopentadienyl stands out due to its unique combination of ligands, which confer specific reactivity and stability, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H5FeNO2+4 |
|---|---|
Poids moléculaire |
202.98 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;iron(6+);cyanide |
InChI |
InChI=1S/C5H5.CN.2CO.Fe/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q2*-1;;;+6 |
Clé InChI |
OGNOUGLKJJOONL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


